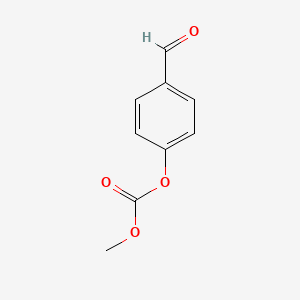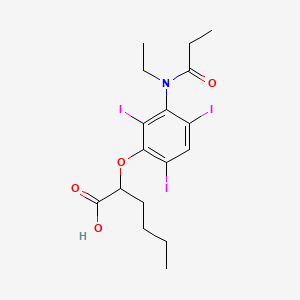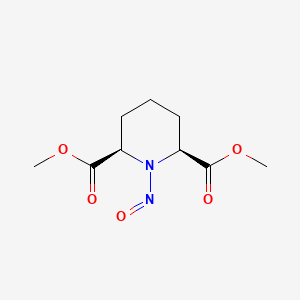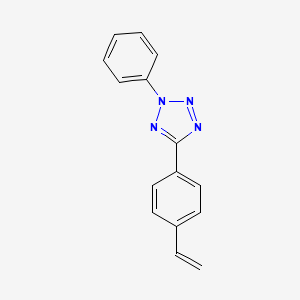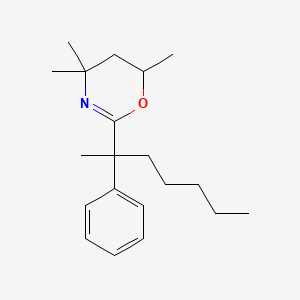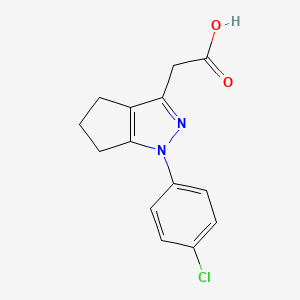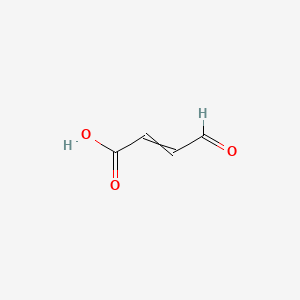
p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxyphenylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of phenylglyoxal, where the phenyl group is substituted with a methoxy group at the para position, and the glyoxal moiety is converted to its N,N-dimethylhydrazone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From p-Methoxyphenylglyoxal: The synthesis of p-Methoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-methoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Methoxyphenylglyoxal N,N-dimethylhydrazone can undergo oxidation reactions, where the hydrazone moiety is oxidized to form the corresponding azine or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Reagent in Organic Synthesis: p-Methoxyphenylglyoxal N,N-dimethylhydrazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and other derivatives.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of p-Methoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The methoxy group on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Phenylglyoxal N,N-dimethylhydrazone: Similar structure but lacks the methoxy group.
p-Methoxyphenylglyoxal: The parent compound without the hydrazone derivative.
p-Methoxybenzaldehyde N,N-dimethylhydrazone: Similar structure but with an aldehyde group instead of the glyoxal moiety.
Uniqueness:
- The presence of the methoxy group at the para position enhances the compound’s reactivity and potential for forming hydrogen bonds.
- The N,N-dimethylhydrazone moiety provides unique chemical properties, making it a versatile reagent in organic synthesis and biochemical studies.
Propiedades
Número CAS |
25555-11-7 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)12-8-11(14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3/b12-8+ |
Clave InChI |
VFUZELURVABLEH-XYOKQWHBSA-N |
SMILES isomérico |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CN(C)N=CC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


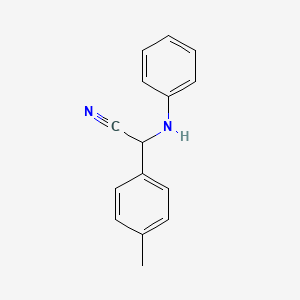
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
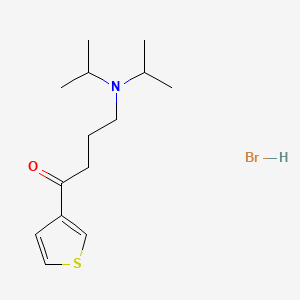
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
